molecular formula C12H15Br B7965284 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B7965284
M. Wt: 239.15 g/mol
InChI Key: IWVTVUANDUIMMI-UHFFFAOYSA-N
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Description

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H15Br It is a brominated derivative of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, featuring a bromine atom attached to the sixth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. This can be achieved through the use of bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature or slightly elevated temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.

    Reduction: Formation of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the dimethyl groups, leading to different chemical properties and reactivity.

    6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups, affecting its steric and electronic properties.

    1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: The non-brominated parent compound, used as a starting material for bromination.

Uniqueness

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and dimethyl groups, which influence its reactivity and potential applications. The combination of these substituents allows for selective reactions and the formation of diverse derivatives with tailored properties.

Properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydro-1H-naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVTVUANDUIMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.0 g (58.3 mmol) of 5-(3-bromophenyl)-2-methyl-pentan-2-ol (Compound E) was cooled to 0° C. and then 2.8 ml of conc. H2SO4 was added. The mixture was stirred for 2.5 hours, diluted with water (20 ml) and extracted with Et2O (3×40 ml). The combined organic layers were washed with water, sat. aqueous NaHCO3 and brine, dried over MgSO4 and concentrated in vacuo. Purification by kugelrohr distillation gave the title compound as a colorless oil.
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15 g
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2.8 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one (prepared according to the procedures published in Journal of Medicinal Chemistry 1995, 38, 4764-7) (525 mg, 2.08 mmol) in 5 mL of trifluoroacetic acid (TFA) was added triethylsilane (2.41 g, 20.80 mmol). The mixture was then heated at reflux for 8 h. After cooling to room temperature, the reaction was quenched with 20 mL of ice-water mixture, extracted with diethyl ether (3×5 mL), washed with brine (1×5 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (hexane) afforded the title compound (445 mg, 90% yield) as a light yellow oil:
Quantity
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2.41 g
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5 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
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6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

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